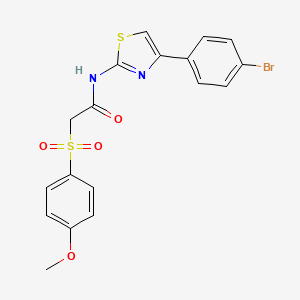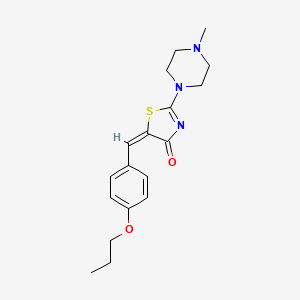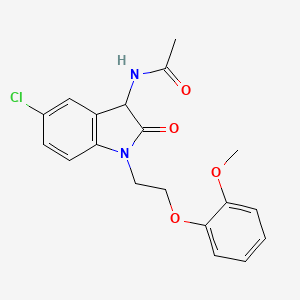![molecular formula C10H9N3O3S B2621104 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate CAS No. 1795502-86-1](/img/structure/B2621104.png)
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROY is an organic compound that serves as a chemical intermediate to the drug olanzapine . It has been the subject of intensive study due to its ability to exist in multiple well-characterised crystalline polymorphic forms .
Synthesis Analysis
The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine . The synthesis involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile . The amino group was then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide ROY .Molecular Structure Analysis
The molecular formula of ROY is C12H9N3O2S . It has been crystallised in at least thirteen polymorphic forms . The various crystal forms display alternative conformers, a type of stereoisomerism where rotation at single bonds leads to a distinct three-dimensional configuration in the solid .Chemical Reactions Analysis
ROY is known for its polymorph-dependent fast crystal growth mode below and above the glass transition temperature . The molecule is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure .Physical And Chemical Properties Analysis
ROY has a molar mass of 259.28 g·mol−1 and a melting point of 99–102 °C . It is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure .Safety and Hazards
Propiedades
IUPAC Name |
[2-(2-methyl-5-nitroanilino)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-7-2-3-8(13(15)16)4-9(7)12-10(14)5-17-6-11/h2-4H,5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPNLRVDGQUUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)




![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2621029.png)

![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2621033.png)
![Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2621034.png)


![5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2621039.png)

![3-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B2621043.png)